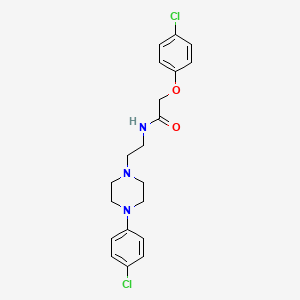
2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There is a related study that discusses the synthesis of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The chemical structures of these synthesized compounds were confirmed by physicochemical and spectral characteristics .Aplicaciones Científicas De Investigación
Synthesis and Biological Potentials
A series of derivatives of this compound has been synthesized to explore their antimicrobial and anticancer activities. For instance, a study conducted by Mehta et al. (2019) synthesized a series of derivatives and evaluated them for in vitro antimicrobial (using tube dilution technique) and anticancer (MTT assay) activities. The study also included a molecular docking study, indicating significant antimicrobial activity for some compounds and identifying compound 5 as having good anticancer activity among the synthesized compounds, albeit lower active than standard drugs (5-fluorouracil and tomudex) (Mehta et al., 2019).
Antibacterial Potentials
Another research focus has been on the antibacterial potentials of acetamide derivatives. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. This study identified compound 8g as the most active growth inhibitor against various bacterial strains, indicating the potential for further development into antibacterial agents (Iqbal et al., 2017).
Antihistaminic Properties
The compound shares structural similarities with known antihistamines, suggesting potential antihistaminic properties. For example, cetirizine, a well-known antihistamine, is a derivative of a structurally related piperazine compound, indicating the relevance of this chemical structure in the development of antihistaminic drugs (Arlette, 1991).
Anticancer and Enzyme Inhibition
Some derivatives have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is relevant for the treatment of diseases involving ACAT-1 overexpression, suggesting a potential application in treating certain cancers (Shibuya et al., 2018).
Memory Enhancement
Research also extends to the effects of similar compounds on cognitive functions. For example, a study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed effects on the enhancement of memory ability in mice, suggesting potential applications in neurodegenerative diseases or cognitive disorders (Li Ming-zhu, 2008).
Mecanismo De Acción
The related study mentioned earlier evaluated the in vitro antimicrobial and anticancer activities of the synthesized compounds . The results indicated that some of these compounds displayed significant antimicrobial activity and anticancer activity . Molecular docking study demonstrated that some compounds displayed good docking score with better anticancer potency within the binding pocket .
Direcciones Futuras
The related study suggests that the synthesized compounds may be used as a lead for rational drug designing for the anticancer molecules . This indicates a potential future direction for the research and development of “2-(4-chlorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide” and its derivatives.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROYYUIQUAYZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)

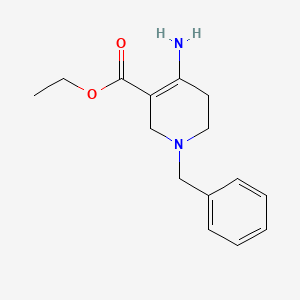
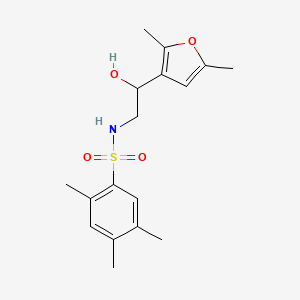

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)
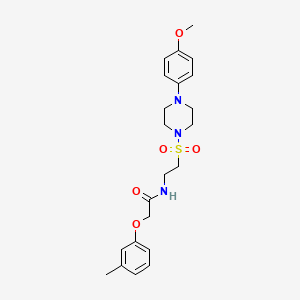
![4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2628143.png)
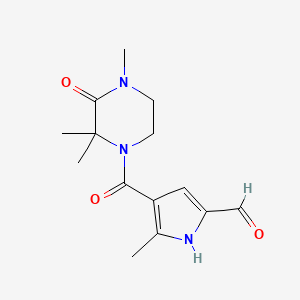
![2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid](/img/structure/B2628145.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2628146.png)


![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)